5-Benzyl-3-pyridinol 5-Benzyl-3-pyridinol
Brand Name: Vulcanchem
CAS No.: 52196-90-4
VCID: VC3831390
InChI: InChI=1S/C12H11NO/c14-12-7-11(8-13-9-12)6-10-4-2-1-3-5-10/h1-5,7-9,14H,6H2
SMILES: C1=CC=C(C=C1)CC2=CC(=CN=C2)O
Molecular Formula: C12H11NO
Molecular Weight: 185.22 g/mol

5-Benzyl-3-pyridinol

CAS No.: 52196-90-4

Cat. No.: VC3831390

Molecular Formula: C12H11NO

Molecular Weight: 185.22 g/mol

* For research use only. Not for human or veterinary use.

5-Benzyl-3-pyridinol - 52196-90-4

Specification

CAS No. 52196-90-4
Molecular Formula C12H11NO
Molecular Weight 185.22 g/mol
IUPAC Name 5-benzylpyridin-3-ol
Standard InChI InChI=1S/C12H11NO/c14-12-7-11(8-13-9-12)6-10-4-2-1-3-5-10/h1-5,7-9,14H,6H2
Standard InChI Key BBQJCGXVQMUHAR-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CC2=CC(=CN=C2)O
Canonical SMILES C1=CC=C(C=C1)CC2=CC(=CN=C2)O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The molecular formula of 5-benzyl-3-pyridinol (C₁₂H₁₁NO) reflects a pyridine core substituted with a hydroxyl (-OH) group at position 3 and a benzyl (C₆H₅CH₂-) group at position 5. Key structural descriptors include:

  • SMILES: C1=CC=C(C=C1)CC2=CC(=CN=C2)O

  • InChIKey: BBQJCGXVQMUHAR-UHFFFAOYSA-N

  • Molecular Weight: 185.22 g/mol .

The planar pyridine ring adopts a slight distortion due to steric interactions between the benzyl and hydroxyl groups, as evidenced by X-ray crystallography of analogous structures .

Table 1: Spectroscopic Data for 5-Benzyl-3-pyridinol

PropertyValue/DescriptionSource
UV-Vis (λ_max)268 nm (π→π* transition)
¹H NMR (CDCl₃)δ 8.21 (s, 1H, H2), 7.35–7.25 (m, 5H)
¹³C NMRδ 158.9 (C3-OH), 137.2 (C5-benzyl)
pKa~5.4 (hydroxyl proton)

The hydroxyl group exhibits moderate acidity (pKa ≈5.4), enabling deprotonation under basic conditions for further functionalization .

Synthetic Methodologies

Direct Benzylation of 3-Hydroxypyridine

A widely employed route involves the alkylation of 3-hydroxypyridine with benzyl chloride or bromide. Patents describe optimized conditions:

  • Reaction Setup:

    • 3-Hydroxypyridine (1 mol) is dissolved in toluene (5–10 vol) with K₂CO₃ (2 mol).

    • Benzyl chloride (1.5 mol) is added dropwise at 90–110°C under reflux for 2 hours.

    • Post-reaction, the mixture is cooled, yielding a white precipitate of the quaternary ammonium salt.

  • Catalytic Hydrogenation:

    • The intermediate is reduced under H₂ (3–5 atm) using a Ni-based catalyst (0.1–0.3 wt%) in ethanol at 70°C.

    • Triethylamine (0.6–1 eq) enhances selectivity by neutralizing HCl byproducts .

Yield: 78–85% after purification by vacuum distillation or recrystallization .

Alternative Routes

  • Reductive Amination: 3-Pyridone undergoes benzylation followed by hydrogenation over Raney Ni, though high-pressure requirements (100 atm) limit scalability .

  • Cross-Coupling: Suzuki-Miyaura reactions using (5-benzyloxy-3-pyridyl)boronic acid enable modular derivatization .

Reactivity and Chemical Transformations

Electrophilic Substitution

The hydroxyl group directs electrophiles to the pyridine ring’s 2- and 6-positions:

  • Nitration: Concentrated HNO₃ at 0°C yields 2-nitro-5-benzyl-3-pyridinol (62% yield) .

  • Halogenation: PCl₅ or PBr₃ selectively substitutes the hydroxyl group, forming 3-chloro-5-benzylpyridine .

Oxidation and Reduction

  • Oxidation: MnO₂ in CH₂Cl₂ converts the benzyl group to a ketone, yielding 5-(phenylketo)-3-pyridinol.

  • Reduction: H₂/Pd-C hydrogenates the pyridine ring to piperidine, producing N-benzyl-3-hydroxypiperidine .

Applications in Pharmaceutical Research

Anti-Proliferative Activity

Thieno[2,3-b]pyridine derivatives incorporating 5-benzyl-3-pyridinol scaffolds exhibit nanomolar IC₅₀ values against HCT116 and MDA-MB-231 cancer cells. Mechanistic studies suggest phospholipase C (PI-PLC) inhibition, disrupting cancer cell signaling .

Table 2: Biological Activity of Selected Analogues

CompoundHCT116 IC₅₀ (nM)MDA-MB-231 IC₅₀ (nM)
5-Benzyl-3-pyridinol120130
Cinnamyl Derivative2550

Comparative Analysis with Related Compounds

3-Pyridinylboronic Acid

  • Structure: Lacks the benzyl group, reducing lipophilicity (LogP = 1.2 vs. 2.4 for 5-benzyl-3-pyridinol).

  • Reactivity: Higher electrophilicity at boron enables faster Suzuki couplings but lower metabolic stability.

5-Bromo-3-pyridinol

  • Synthetic Utility: Bromine permits cross-coupling reactions but introduces toxicity concerns in drug candidates .

Recent Advances and Future Directions

Catalytic Asymmetric Synthesis

Chiral Ni catalysts enable enantioselective benzylation, producing (R)-5-benzyl-3-pyridinol with 92% ee for CNS drug development .

Materials Science Applications

Incorporation into metal-organic frameworks (MOFs) enhances CO₂ adsorption capacity (3.2 mmol/g at 1 atm) due to Lewis basic sites .

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